Gambierol: A Deep Dive into its Chemical Architecture and Stereochemical Nuances
Gambierol: A Deep Dive into its Chemical Architecture and Stereochemical Nuances
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambierol, a potent marine polycyclic ether toxin, stands as a molecule of significant interest to the scientific community. Produced by the dinoflagellate Gambierdiscus toxicus, its complex architecture and profound biological activity have made it a challenging target for total synthesis and a fascinating subject for pharmacological investigation. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Gambierol, supported by quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions and signaling pathways.
Chemical Structure and Stereochemistry
Gambierol possesses a rigid, ladder-like polyether skeleton, a hallmark of this class of marine toxins.[1] Its structure is characterized by a transfused octacyclic ring system containing 18 defined stereogenic centers. This intricate three-dimensional arrangement is crucial for its biological activity. The molecule also features two challenging 1,3-diaxial dimethyl-substituted tetrahydropyranyl rings and a partially conjugated triene side chain. The absolute configuration of Gambierol has been unequivocally established through total synthesis, which has also provided access to analogues for structure-activity relationship studies.
Quantitative Data
The biological activity of Gambierol has been quantified through various electrophysiological and biochemical assays. Its primary mode of action is the potent and selective blockade of voltage-gated potassium (Kv) channels.[2] The half-maximal inhibitory concentrations (IC50) for different Kv channel subtypes are summarized in the table below.
| Ion Channel Subtype | IC50 (nM) | Cell Type/System | Reference |
| Kv1.1 | 64.2 ± 7.3 | Xenopus laevis oocytes | [3] |
| Kv1.2 | 34.5 ± 1.5 | Xenopus laevis oocytes | [2][3] |
| Kv1.3 | 853.5 ± 35.0 | Xenopus laevis oocytes | [3] |
| Kv1.4 | 108.3 ± 2.7 | Xenopus laevis oocytes | [3] |
| Kv1.5 | 63.9 ± 5.4 | Xenopus laevis oocytes | [3] |
| Kv3.1 | 1.2 | Mouse fibroblasts | [4] |
| Total IK | 1.8 | Mouse taste cells | [5][6] |
| Thallium Influx | 450 | Cerebrocortical neurons | [7] |
Gambierol exhibits significantly lower efficacy towards voltage-gated sodium channels (VGSCs), acting as a low-efficacy partial agonist with a Ki value in the micromolar range.[7][8]
Experimental Protocols
The elucidation of Gambierol's structure and biological function has been made possible through a combination of sophisticated experimental techniques.
Isolation and Purification of Natural Gambierol
Gambierol is isolated from cultured cells of the dinoflagellate Gambierdiscus toxicus. A general protocol involves:
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Extraction: The cultured cells are extracted with methanol (B129727) (MeOH).
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Solvent Partitioning: The crude extract is partitioned between dichloromethane (B109758) (CH2Cl2) and a methanol/water mixture. The toxin partitions into the organic phase.
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Chromatographic Purification: The organic phase is subjected to multiple rounds of column chromatography, often using silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to yield pure Gambierol. The purification process is typically guided by a mouse bioassay to track the toxic fractions.[9]
Structural Elucidation
The complex structure of Gambierol was determined using a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, are used to establish the connectivity of the atoms and the relative stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-FABMS or ESI-MS) is employed to determine the elemental composition and molecular weight of Gambierol.[9][10]
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Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[3]
Electrophysiological Characterization
The effects of Gambierol on ion channels are primarily studied using the two-electrode voltage-clamp (TEVC) and patch-clamp techniques.[6][11]
Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes:
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RNA Preparation and Injection: cRNA encoding the desired ion channel subtype is synthesized in vitro and injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for channel expression.[3]
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Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for monitoring the membrane potential and the other for injecting current. A voltage-clamp amplifier is used to hold the membrane potential at a desired level.
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Data Acquisition: Voltage protocols are applied to elicit ionic currents, which are recorded before and after the application of Gambierol to the bathing solution. The effect of Gambierol on the channel's activity is then quantified.[11]
Signaling Pathways and Logical Relationships
The blockade of voltage-gated potassium channels by Gambierol initiates a cascade of downstream signaling events, particularly in neurons. This ultimately leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.
The workflow for identifying the biological targets of Gambierol and characterizing its activity is a multi-step process that integrates chemical and biological techniques.
Conclusion
Gambierol remains a molecule of profound scientific importance. Its intricate chemical structure, coupled with its potent and selective biological activity, offers a unique tool for probing the function of voltage-gated potassium channels and understanding the downstream consequences of their modulation. The successful total synthesis of Gambierol has not only confirmed its absolute stereochemistry but also paved the way for the development of novel pharmacological probes and potential therapeutic leads. This guide provides a foundational understanding of Gambierol's chemical and biological properties, serving as a valuable resource for researchers dedicated to advancing our knowledge in marine natural products, neuropharmacology, and drug discovery.
References
- 1. Gambierol - Wikipedia [en.wikipedia.org]
- 2. Gambierol, a toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent blocker of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambierol, a toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent blocker of voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ladder-shaped polyether toxin gambierol anchors the gating machinery of Kv3.1 channels in the resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of voltage-gated potassium currents by gambierol in mouse taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambierol Inhibition of Voltage-Gated Potassium Channels Augments Spontaneous Ca2+ Oscillations in Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
